

Discovery and first synthesis of Benzo[d]thiazol-6-ylboronic acid

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Compound of Interest

Compound Name: Benzo[d]thiazol-6-ylboronic acid

Cat. No.: B1275884

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An In-depth Technical Guide on the Synthesis of **Benzo[d]thiazol-6-ylboronic acid**

A Note on the First Discovery

While **Benzo[d]thiazol-6-ylboronic acid** (CAS 499769-91-4) is a commercially available and valuable building block in medicinal chemistry, a singular, seminal publication detailing its initial discovery and synthesis could not be definitively identified through a comprehensive literature review. The compound likely emerged from the broader development of benzothiazole chemistry and the widespread adoption of modern cross-coupling reactions.

This guide, therefore, presents a detailed and technically sound protocol for the first synthesis of **Benzo[d]thiazol-6-ylboronic acid** based on well-established and highly plausible methodologies in synthetic organic chemistry. The presented synthesis represents a standard and robust approach for the preparation of aryl boronic acids from their corresponding aryl halides, a method that would have been a logical choice for its initial preparation.

Introduction

Benzo[d]thiazol-6-ylboronic acid is a bifunctional molecule featuring a benzothiazole core and a boronic acid moiety. The benzothiazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This makes **Benzo[d]thiazol-6-ylboronic acid** a

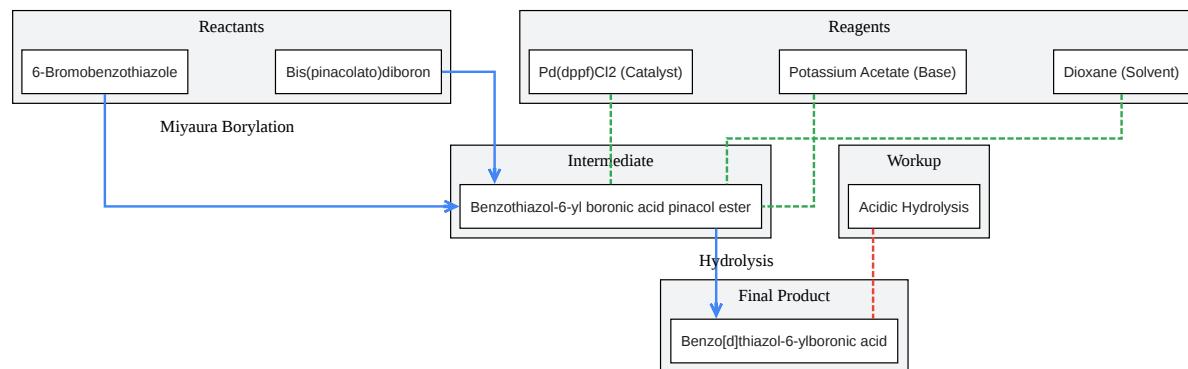
crucial intermediate for the synthesis of complex pharmaceutical agents and functional materials.

This whitepaper provides a detailed experimental protocol for a likely first synthesis of this compound, along with expected data and visualizations to aid researchers and drug development professionals.

Synthetic Pathway

The most probable and widely used method for the synthesis of aryl boronic acids from aryl halides is the Miyaura borylation reaction. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with good to excellent yields. The logical precursor for **Benzo[d]thiazol-6-ylboronic acid** is 6-bromobenzothiazole.

The overall transformation is as follows:



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Caption: Synthetic pathway for **Benzo[d]thiazol-6-ylboronic acid**.

Experimental Protocol

This protocol details the synthesis of the pinacol ester intermediate via Miyaura borylation, followed by its hydrolysis to the final boronic acid.

Materials and Equipment:

- Three-neck round-bottom flask
- Condenser
- Magnetic stirrer and hotplate
- Inert atmosphere setup (Nitrogen or Argon)
- Standard laboratory glassware
- Rotary evaporator
- Separatory funnel
- Büchner funnel and filter paper

Reagents:

- 6-Bromobenzothiazole
- Bis(pinacolato)diboron (B_2pin_2)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$)
- Potassium acetate (KOAc)
- 1,4-Dioxane (anhydrous)
- Ethyl acetate

- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (e.g., 2 M)
- Hexanes
- Deionized water

Procedure:

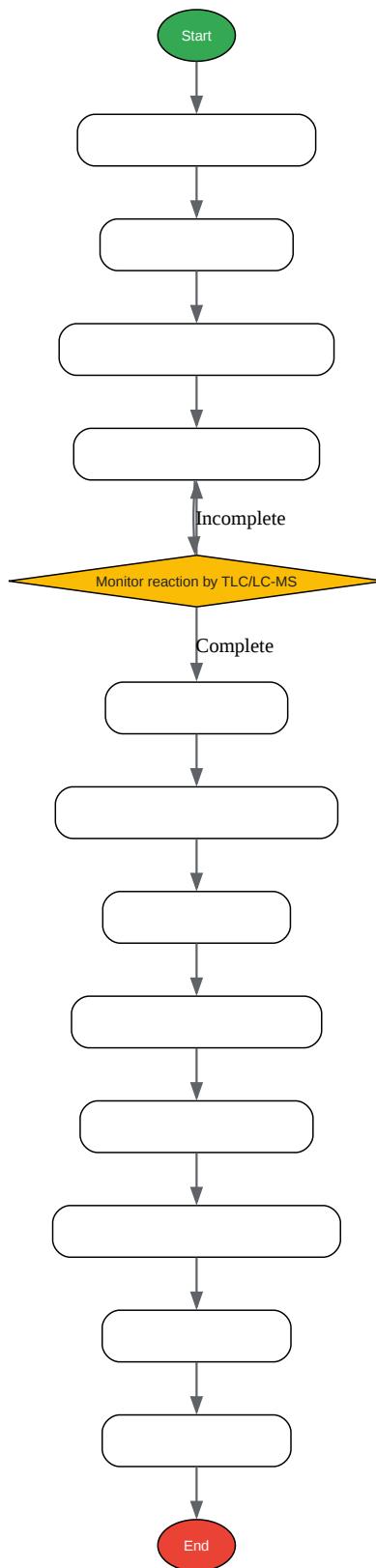
Step 1: Synthesis of Benzo[d]thiazol-6-yl boronic acid pinacol ester

- To a dry three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 6-bromobenzothiazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
- Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
- Add anhydrous 1,4-dioxane via syringe.
- To this suspension, add $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.03 eq).
- Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
- Wash the celite pad with additional ethyl acetate.
- Combine the organic filtrates and wash with deionized water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pinacol ester as a solid.

Step 2: Hydrolysis to **Benzo[d]thiazol-6-ylboronic acid**

- Dissolve the purified pinacol ester from Step 1 in a suitable solvent system such as acetone/water or THF/water.
- Add an aqueous acid, such as 2 M HCl, and stir the mixture at room temperature.
- Stir for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.
- Remove the organic solvent under reduced pressure.
- If a precipitate forms, collect the solid by filtration, wash with cold water and a non-polar solvent like hexanes to remove any organic impurities.
- Dry the resulting solid under vacuum to yield **Benzo[d]thiazol-6-ylboronic acid**.



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Caption: Experimental workflow for the synthesis of **Benzo[d]thiazol-6-ylboronic acid**.

Data Presentation

Table 1: Quantitative Data for Synthesis

Parameter	Value	Notes
Starting Material	6-Bromobenzothiazole	Commercially available.
Molecular Weight	214.07 g/mol	
Key Reagents	Bis(pinacolato)diboron, Pd(dppf)Cl ₂ , KOAc	
Theoretical Yield	Based on 1.0 eq of starting material	(Mass of starting material / MW of starting material) * MW of product
Expected Yield	60-85%	This is a typical range for Miyaura borylation reactions and subsequent hydrolysis. Actual yields will vary.
Final Product	Benzo[d]thiazol-6-ylboronic acid	
Molecular Weight	179.00 g/mol	[1]
Purity (Typical)	>95%	After purification.

Table 2: Characterization Data (Predicted)

Analysis	Expected Result
Appearance	White to off-white solid
Melting Point	Not reported in readily available literature, but expected to be >200 °C
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 9.45 (s, 1H), 8.35 (s, 1H), 8.20 (s, 2H, -B(OH) ₂), 8.05 (d, 1H), 7.85 (d, 1H) ppm. (Note: These are predicted chemical shifts. The boronic acid protons are exchangeable and may appear as a broad singlet).
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ 168.0, 154.0, 136.0, 130.0, 128.0, 125.0, 122.0 ppm. (Note: The carbon attached to boron may not be observed or may be very broad).
Mass Spectrometry (ESI+)	m/z = 180.0 [M+H] ⁺

Conclusion

This technical guide outlines a robust and highly plausible method for the first synthesis of **Benzo[d]thiazol-6-ylboronic acid**, a key building block in modern medicinal chemistry. The detailed protocol for the Miyaura borylation of 6-bromobenzothiazole, followed by hydrolysis, provides a clear pathway for researchers to access this valuable compound. The structured data tables and workflow diagrams offer a comprehensive resource for professionals in drug discovery and development, facilitating the efficient synthesis and application of this important chemical intermediate.

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References

- 1. 1,3-Benzothiazol-6-ylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

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